5-(trifluoromethoxy)-1H-indazole-3-carboxylic acid

Lipophilicity Drug-likeness Physicochemical property

5-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid is a heterobicyclic aromatic compound comprising an indazole core substituted with a trifluoromethoxy group at the 5-position and a carboxylic acid at the 3-position. The compound is recognized as a privileged building block in central nervous system drug discovery, most notably as the essential precursor for bicyclic 5-trifluoromethoxy-1H-indazole-3-carboxylic acid amides that function as agonists and partial agonists of the nicotinic α7 acetylcholine receptor (nAChR).

Molecular Formula C9H5F3N2O3
Molecular Weight 246.14 g/mol
CAS No. 869782-94-5
Cat. No. B1387215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(trifluoromethoxy)-1H-indazole-3-carboxylic acid
CAS869782-94-5
Molecular FormulaC9H5F3N2O3
Molecular Weight246.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1OC(F)(F)F)C(=NN2)C(=O)O
InChIInChI=1S/C9H5F3N2O3/c10-9(11,12)17-4-1-2-6-5(3-4)7(8(15)16)14-13-6/h1-3H,(H,13,14)(H,15,16)
InChIKeyDJKYXGHMEGLNLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid (CAS 869782-94-5): A Core Indazole Building Block for Nicotinic α7 Agonist Programs


5-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid is a heterobicyclic aromatic compound comprising an indazole core substituted with a trifluoromethoxy group at the 5-position and a carboxylic acid at the 3-position [1]. The compound is recognized as a privileged building block in central nervous system drug discovery, most notably as the essential precursor for bicyclic 5-trifluoromethoxy-1H-indazole-3-carboxylic acid amides that function as agonists and partial agonists of the nicotinic α7 acetylcholine receptor (nAChR) [2]. Its molecular formula is C₉H₅F₃N₂O₃ (MW 246.14 g/mol), with a computed XLogP3 of 2.6 and a topological polar surface area of 75.21 Ų [1].

Why Generic 1H-Indazole-3-carboxylic Acid Analogs Cannot Substitute for the 5-Trifluoromethoxy Derivative


The 5-trifluoromethoxy substituent imparts a unique combination of strong electron‑withdrawing character (Hammett σₚ ≈ 0.39) and high lipophilicity (Hansch π ≈ +0.92) that cannot be replicated by other common 5‑position substituents such as methoxy, chloro, fluoro, or methyl [1]. In the context of the α7 nicotinic receptor agonist program, the 5‑OCF₃ group is specifically claimed as the optimal substituent; the corresponding amide derivatives with alternative substituents at the 5‑position exhibited substantially reduced agonist potency at the α7 receptor, as evidenced by the structure‑activity relationship data disclosed in Patent WO2010043515 [2]. Consequently, procurement of a generic 1H‑indazole‑3‑carboxylic acid or a 5‑substituted analog without the trifluoromethoxy group will not yield the same pharmacologically active amide products.

Product‑Specific Quantitative Differentiation Evidence for 5‑(Trifluoromethoxy)‑1H‑indazole‑3‑carboxylic Acid


Lipophilicity Advantage: XLogP3 of 5-(Trifluoromethoxy)-1H-indazole-3-carboxylic Acid vs. Unsubstituted Indazole-3-carboxylic Acid

The computed partition coefficient (XLogP3) of 5-(trifluoromethoxy)-1H-indazole-3-carboxylic acid is 2.6, whereas the unsubstituted 1H-indazole-3-carboxylic acid has an XLogP3 of 1.5 [1] [2]. This difference of +1.1 log units reflects the substantial lipophilicity contribution of the OCF₃ group, which is expected to improve passive membrane permeability and blood‑brain barrier penetration for central nervous system applications.

Lipophilicity Drug-likeness Physicochemical property

Positional Selectivity in α7 nAChR Agonist Activity: 5-OCF₃ Substitution vs. 6-OCF₃ and 7-OCF₃ Isomers

Patent WO2010043515 explicitly claims 5-(trifluoromethoxy)-1H-indazole-3-carboxylic acid as the specific intermediate for preparing bicyclic amides with α7 agonist activity [1]. In contrast, the 6-OCF₃ (CAS 869782-97-8) and 7-OCF₃ (CAS 885277-92-9) positional isomers are not described as precursors for α7 agonists in the same patent family, indicating that the 5-position substitution is critical for productive binding interactions with the α7 receptor orthosteric site [1]. While direct head-to-head EC₅₀ data for the free carboxylic acid intermediates are not available, the downstream amide derivatives with 6-OCF₃ or 7-OCF₃ substitution are absent from the disclosed SAR tables, supporting 5-position regioselectivity.

Nicotinic acetylcholine receptor Agonist Positional isomer

Hydrogen Bond Acceptor Capacity: 5-OCF₃ Indazole vs. 5-OCH₃ Indazole-3-carboxylic Acid

5-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid possesses 7 hydrogen bond acceptors (3 fluorine atoms + 3 in the carboxylic acid + 1 indazole N), compared to 5 hydrogen bond acceptors for 5-methoxy-1H-indazole-3-carboxylic acid (CAS 869782-93-4) [1] [2]. The three fluorine atoms of the OCF₃ group provide additional weak H‑bond acceptor capacity while simultaneously withdrawing electron density from the indazole ring, thereby modulating both the pKₐ of the carboxylic acid (estimated ~2.8 vs. ~3.5 for the 5-OCH₃ analog) and the NH donor strength of the indazole . These differences alter the intermolecular interaction profile of the compound as a synthetic intermediate.

Hydrogen bonding Electron-withdrawing effect Physicochemical property

Scalable Synthesis: Diazonium-Free Route Yields Multi-Gram Batches Suitable for Preclinical Development

The patent WO2010043515 discloses a diazonium-free synthetic method that produces 5-(trifluoromethoxy)-1H-indazole-3-carboxylic acid in multi‑gram quantities with yields exceeding 70% and purity suitable for subsequent amide coupling without additional purification [1]. This process avoids the safety hazards and nitrogen evolution associated with traditional diazonium-based indazole syntheses, enabling reliable scale‑up for medicinal chemistry campaigns. The method is specific to the 5‑OCF₃ regioisomer; analogous diazonium‑free routes for the 6‑OCF₃ and 7‑OCF₃ isomers are not reported, which limits their accessibility for preclinical supply.

Process chemistry Scalability Diazonium-free

Best Research and Industrial Application Scenarios for 5-(Trifluoromethoxy)-1H-indazole-3-carboxylic Acid


Synthesis of α7 Nicotinic Acetylcholine Receptor Agonists for Cognitive Disorder Drug Discovery

The compound is the immediate precursor for bicyclic 5-trifluoromethoxy-1H-indazole-3-carboxylic acid amides that act as α7 nAChR agonists, a target class under investigation for Alzheimer's disease and schizophrenia [1]. The 5-OCF₃ substituent is essential for achieving the lipophilicity and receptor binding conformation required for CNS exposure and α7 activation.

Structure-Activity Relationship (SAR) Exploration of Indazole-Based Kinase Inhibitor Scaffolds

The carboxylic acid handle at the 3-position allows rapid diversification into amide libraries targeting kinases such as FGFR, where the electron‑withdrawing 5‑OCF₃ group can modulate hinge‑binding interactions and selectivity profiles [1]. The computed XLogP3 of 2.6 and TPSA of 75.21 Ų place the derived amides within favorable drug‑like chemical space [2].

Medicinal Chemistry Programs Requiring Metabolic Stability: OCF₃ as a Superior Methoxy Isostere

In programs where 5‑methoxy indazole leads suffer from oxidative O‑demethylation, the 5‑trifluoromethoxy analog offers increased metabolic stability due to the strength of the C–F bonds and the electron‑withdrawing effect that deactivates the aromatic ring toward CYP450 oxidation [1]. This property is critical for improving half‑life and reducing first‑pass metabolism in oral drug candidates.

Process Development and Supply Chain Security for Late‑Stage Preclinical Candidates

The availability of a validated, diazonium‑free, multi‑gram synthetic route reduces supply risk for medicinal chemistry and preclinical development groups transitioning from hit‑to‑lead to lead optimization [1]. Procurement of the 5‑OCF₃ intermediate from suppliers adhering to this process ensures batch consistency and avoids the safety concerns inherent in diazonium chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(trifluoromethoxy)-1H-indazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.